

Interpreting the Mass Spectrum of Methyl 2-methoxy-5-nitrobenzoate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 2-methoxy-5-nitrobenzoate

Cat. No.: B1277286

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This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrum of **Methyl 2-methoxy-5-nitrobenzoate**. The interpretation is based on established fragmentation patterns of aromatic esters, methoxy compounds, and nitroarenes. This document is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for molecular identification and structural elucidation.

Predicted Fragmentation Analysis

The mass spectrum of a compound offers a unique fingerprint based on its fragmentation pattern upon ionization. While an experimental mass spectrum for **Methyl 2-methoxy-5-nitrobenzoate** is not publicly available, its fragmentation can be reliably predicted based on the behavior of analogous structures. The primary fragmentation pathways for aromatic nitro esters typically involve the loss of the alkoxy group from the ester, the nitro group, and cleavages associated with the ester functionality itself.

The molecular formula for **Methyl 2-methoxy-5-nitrobenzoate** is $C_9H_9NO_5$, with a molecular weight of 211.17 g/mol.^{[1][2][3]} The electron ionization mass spectrum is therefore expected to show a molecular ion peak (M^+) at an m/z of 211.

The following table summarizes the predicted key mass-to-charge (m/z) values for the major fragments of **Methyl 2-methoxy-5-nitrobenzoate** and compares them with the known fragmentation of a similar compound, Methyl 4-nitrobenzoate.^[4]

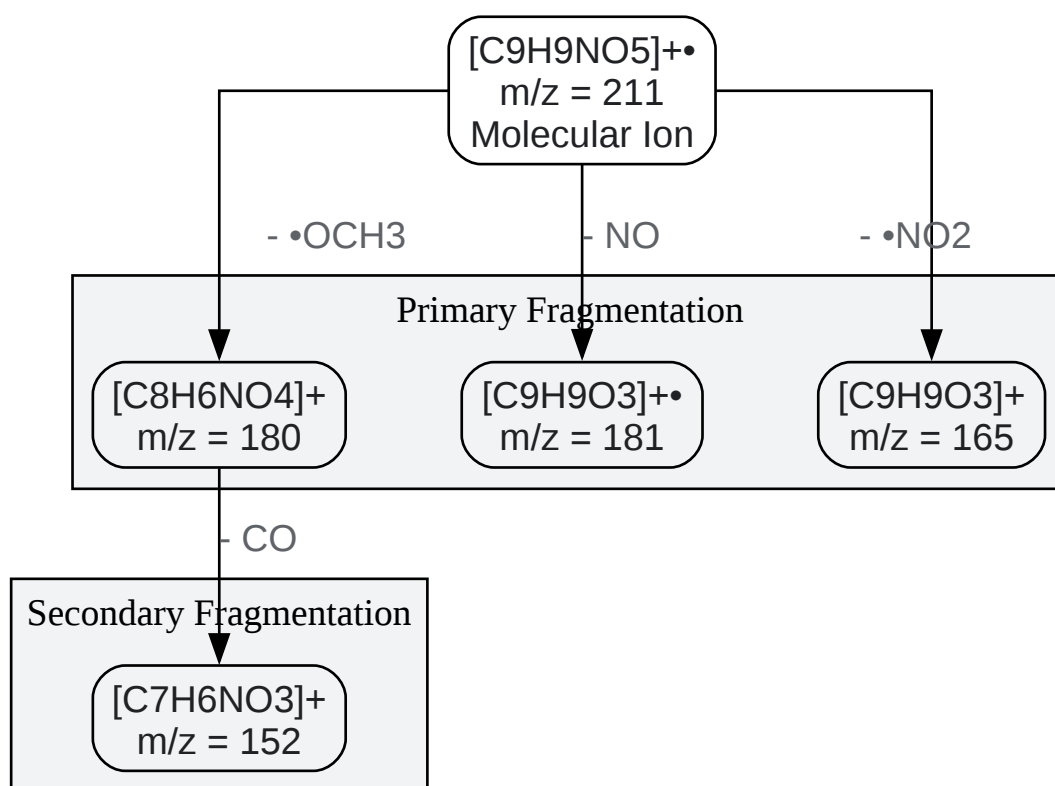
Fragment Ion	Predicted m/z (Methyl 2-methoxy-5-nitrobenzoate)	m/z (Methyl 4-nitrobenzoate)[4]	Proposed Structure / Neutral Loss
[M] ⁺ •	211	181	Molecular Ion
[M-OCH ₃] ⁺	180	150	Loss of a methoxy radical (•OCH ₃) from the ester
[M-NO] ⁺ •	181	-	Loss of nitric oxide (NO)
[M-NO ₂] ⁺	165	135	Loss of a nitro radical (•NO ₂)
[M-COOCH ₃] ⁺	152	122	Loss of the carbomethoxy radical (•COOCH ₃)
[[M-OCH ₃]-CO] ⁺	152	122	Subsequent loss of carbon monoxide (CO) from the m/z 180 fragment
[C ₆ H ₄ NO ₂] ⁺	122	122	Benzene ring with nitro group
[C ₆ H ₅ O] ⁺	93	-	Phenyl cation with a methoxy group, after loss of NO ₂ and CO
[C ₆ H ₅] ⁺	77	76	Phenyl cation

Elucidating the Fragmentation Pathway

The fragmentation of **Methyl 2-methoxy-5-nitrobenzoate** under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 211). This high-energy species then undergoes a series of fragmentation events to yield smaller, more stable ions. The logical flow of these fragmentations can be visualized as a pathway.

A primary fragmentation route is the cleavage of the methoxy group from the ester, a common fragmentation for methyl esters, resulting in a stable acylium ion at m/z 180.[5] Another significant fragmentation is the loss of the nitro group (NO_2), a characteristic fragmentation of aromatic nitro compounds, leading to an ion at m/z 165.[6] A less common initial fragmentation for nitroarenes can be the loss of nitric oxide (NO), which would produce an ion at m/z 181.

The initial fragments can undergo further decomposition. For example, the acylium ion at m/z 180 can lose a molecule of carbon monoxide (CO) to form an ion at m/z 152.



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Predicted electron ionization fragmentation pathway of **Methyl 2-methoxy-5-nitrobenzoate**.

Experimental Protocols

The following outlines a typical experimental protocol for the analysis of **Methyl 2-methoxy-5-nitrobenzoate** using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation: A stock solution is prepared by dissolving 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.
2. Instrumentation:
 - Gas Chromatograph (GC):
 - GC Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or an equivalent non-polar capillary column.[4]
 - Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes. Ramp up to 280°C at a rate of 10°C/min. Hold at 280°C for 5 minutes.[4]
 - Mass Spectrometer (MS):
 - Ionization Source: Electron Ionization (EI)
 - Ionization Energy: 70 eV[4][7]
 - Mass Range: m/z 40-550[4]
 - Ion Source Temperature: 230°C[4]
3. Data Acquisition and Analysis: A 1 μ L aliquot of the prepared sample is injected into the GC-MS system. The mass spectrum is recorded for the chromatographic peak corresponding to **Methyl 2-methoxy-5-nitrobenzoate**. The resulting spectrum is then analyzed to identify the molecular ion and the characteristic fragment ions. The fragmentation pattern can be compared to a reference library or the data presented in this guide for confirmation.

This guide serves as a foundational resource for the mass spectrometric analysis of **Methyl 2-methoxy-5-nitrobenzoate** and related compounds. The provided comparative data and standardized protocol aim to facilitate accurate and reproducible results in a research and development setting.

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